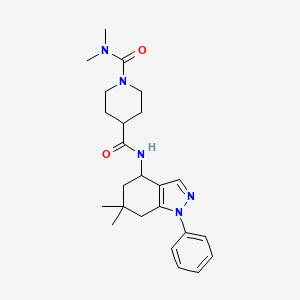![molecular formula C19H23ClN4O4S B6065874 6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B6065874.png)
6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring, a chlorophenyl group, and a pyridazinone moiety, making it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a chlorophenyl halide with the piperazine ring.
Formation of the pyridazinone moiety: This can be synthesized through the cyclization of a suitable hydrazine derivative with a diketone.
Coupling of the piperazine and pyridazinone units: This step involves the formation of an amide bond between the piperazine and pyridazinone units, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: This compound can be explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Pharmacology: It can be used to study the interactions with various biological targets, including receptors and enzymes.
Biology: The compound can be used in cell-based assays to study its effects on cellular processes.
作用機序
The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine ring structure.
Hydroxyzine: Another antihistamine with a similar piperazine ring structure.
Triazole-Pyrimidine Hybrids: Compounds with similar pharmacological properties and potential neuroprotective and anti-inflammatory effects.
Uniqueness
6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to its combination of a piperazine ring, a chlorophenyl group, and a pyridazinone moiety. This unique structure may confer distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.
特性
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c20-14-2-1-3-15(12-14)22-7-9-23(10-8-22)19(26)17-4-5-18(25)24(21-17)16-6-11-29(27,28)13-16/h1-3,12,16H,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWKZOJSIQDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B6065807.png)
![5,5'-(1,4-butanediyl)bis{4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol}](/img/structure/B6065810.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6065815.png)
![2-butanoyl-5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B6065824.png)
![ethyl 3-(2-methylbenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6065835.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6065846.png)
![4-{[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]methyl}-1(2H)-phthalazinone](/img/structure/B6065857.png)
![2-[1-(2-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one](/img/structure/B6065861.png)
![1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B6065864.png)
![4-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE](/img/structure/B6065867.png)
![(4E)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B6065882.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6065889.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-fluorophenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6065892.png)
